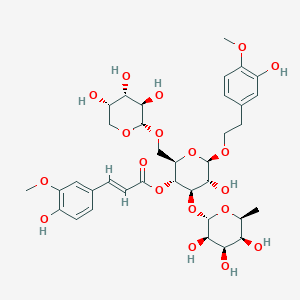

Angoroside-C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Angoroside-C is a phenylpropanoid glycoside compound isolated from the dried root of Scrophularia ningpoensis Hemsl. This compound is known for its various pharmacological properties, including preventing ventricular remodeling, reducing pulmonary edema, lowering blood pressure, and exhibiting anti-platelet aggregation, hepatoprotective, and anti-nephritis effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Angoroside-C can be extracted from Scrophularia ningpoensis using various methods. One effective method is infrared-assisted extraction (IRAE) followed by high-performance liquid chromatography (HPLC). The optimal extraction conditions include using 37.5% ethanol as the solvent, a solid/liquid ratio of 1:25, an illumination time of 10 minutes, and a distance of 3 cm between the infrared lamp and the round-bottom flask .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from Scrophularia ningpoensis using optimized IRAE-HPLC methods. This approach ensures a high yield and purity of the compound, making it suitable for further pharmacological studies and applications .

Analyse Des Réactions Chimiques

Types of Reactions

Angoroside-C undergoes various metabolic reactions, including hydrolysis, reduction, hydroxylation, methylation, sulfation, and gluconylation . These reactions are crucial for its metabolism and bioavailability in vivo.

Common Reagents and Conditions

The metabolic reactions of this compound are facilitated by enzymes present in the body. For instance, hydrolysis and reduction reactions occur in the presence of specific hydrolases and reductases, respectively. Methylation and sulfation reactions involve methyltransferases and sulfotransferases .

Major Products Formed

The major metabolites of this compound include ferulic acid and various sulfate and glucuronide conjugates. These metabolites are formed through the aforementioned metabolic reactions and play a significant role in the compound’s pharmacological effects .

Applications De Recherche Scientifique

Mécanisme D'action

Angoroside-C exerts its effects through various molecular targets and pathways. It has been shown to decrease the levels of angiotensin II (Ang II) and attenuate the mRNA expressions of endothelin 1 (ET-1) and transforming growth factor β1 (TGF-β1). These actions contribute to its beneficial effects against ventricular remodeling and heart failure .

Comparaison Avec Des Composés Similaires

Angoroside-C is often compared with other phenylpropanoid glycosides, such as acteoside, harpagoside, and cinnamic acid. While all these compounds share similar structural features and pharmacological properties, this compound is unique in its specific effects on cardiovascular health and its extensive metabolic profile .

List of Similar Compounds

- Acteoside

- Harpagoside

- Cinnamic acid

This compound stands out due to its unique combination of pharmacological effects and its potential for therapeutic applications in various medical conditions.

Propriétés

Formule moléculaire |

C36H48O19 |

|---|---|

Poids moléculaire |

784.8 g/mol |

Nom IUPAC |

[(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-4-[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C36H48O19/c1-16-26(41)28(43)30(45)36(52-16)55-33-31(46)35(49-11-10-18-5-8-22(47-2)20(38)12-18)53-24(15-51-34-29(44)27(42)21(39)14-50-34)32(33)54-25(40)9-6-17-4-7-19(37)23(13-17)48-3/h4-9,12-13,16,21,24,26-39,41-46H,10-11,14-15H2,1-3H3/b9-6+/t16-,21-,24+,26+,27-,28+,29+,30+,31+,32+,33+,34-,35+,36-/m0/s1 |

Clé InChI |

KLQXMRBGMLHBBQ-FUNGFBQYSA-N |

SMILES isomérique |

C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)CO[C@H]4[C@@H]([C@H]([C@H](CO4)O)O)O)OCCC5=CC(=C(C=C5)OC)O)O)O)O)O |

SMILES canonique |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)COC4C(C(C(CO4)O)O)O)OCCC5=CC(=C(C=C5)OC)O)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-fluoro-2-[1-(4-fluorophenyl)ethylamino]-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B13387120.png)

![7-[4-(2,3-Dihydroxy-3-methylbutoxy)-3-methoxyphenyl]-2,2-dimethylpyrano[3,2-g]chromen-6-one](/img/structure/B13387134.png)

![N-{1-[(2R,3R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-[(tert-butyldimethylsilyl)oxy]-3-hydroxyoxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}acetamide](/img/structure/B13387140.png)